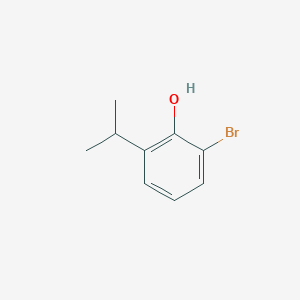

2-Bromo-6-isopropylphenol

Vue d'ensemble

Description

2-Bromo-6-isopropylphenol is a chemical compound with the molecular formula C9H11BrO . It contains 22 bonds in total, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-isopropylphenol includes 22 bonds in total: 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

2-Bromo-6-isopropylphenol has a molecular weight of 215.09 g/mol . Other physical and chemical properties such as its density, melting point, boiling point, etc., are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Synthesis of Substituted Phenols

2-Bromo-6-isopropylphenol: is utilized in the synthesis of various substituted phenols. This process involves heating substituted cyclohexanones with diethyl dibromo-malonate. The efficiency and potential mechanisms of this procedure are of significant interest in organic chemistry research .

Analytical Chemistry

In analytical chemistry, 2-Bromo-6-isopropylphenol is used as a standard or reagent. Its properties, such as boiling point and molecular weight, are essential for the identification and quantification of substances in complex mixtures .

Medical Research

This compound has found applications in medical research, particularly in the identification of viral pathogens. It is used in protocols for research purposes only, especially in the context of virus detection and additional resources .

Industrial Applications

2-Bromo-6-isopropylphenol: serves as a crucial intermediate in various industrial applications. It is used in the manufacturing of pharmaceuticals and as an additive in different chemical processes .

Environmental Impact

The environmental impact of 2-Bromo-6-isopropylphenol is an area of study, particularly in the context of its use and disposal. Research is focused on understanding its behavior in the environment and potential effects on ecosystems .

Biotechnology

In biotechnology, 2-Bromo-6-isopropylphenol is part of the toolkit for life science research. It is used in the development of new biotechnological methods and products, contributing to advancements in the field .

Material Science

The compound’s role in material science includes its use in the development of new materials and the study of their properties. It is a valuable component in the synthesis of advanced materials with specific characteristics .

Analytical Methods

2-Bromo-6-isopropylphenol: is also relevant in the development of new analytical methods. It can be used as a reference compound in various chromatographic and spectroscopic techniques, aiding in the precise quantification of substances .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as bronopol, which is also a brominated organic compound, have been shown to have wide-spectrum antimicrobial properties .

Mode of Action

It’s worth noting that bronopol, a similar compound, is proposed to generate bacteriostasis in bacteria via two distinct reactions between the compound and essential thiols within the bacterial cell . Under aerobic conditions, Bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides .

Pharmacokinetics

The compound’s physical form is reported to be liquid , which could potentially influence its bioavailability and pharmacokinetics.

Action Environment

The compound’s storage temperature is reported to be ambient , suggesting that it may be stable under normal environmental conditions.

Propriétés

IUPAC Name |

2-bromo-6-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKMTZVSVBPWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-isopropylphenol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2987432.png)

![N-[1-(1-adamantyl)-2-(diethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2987437.png)

![3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2987441.png)

![Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2987449.png)

![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/no-structure.png)

![1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2987454.png)